1-(3,4-dimethoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(3,4-dimethoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H17N3O4 and its molecular weight is 291.307. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antioxidant Properties : A study by Dovbnya et al. (2022) focused on developing preparative methods for synthesizing related compounds, including those with 3,4-dimethoxyphenyl groups. They investigated acid hydrolysis reactions and studied the antioxidant activity of these new compounds, highlighting their potential in this area (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Biological Activity in Agriculture : Liu et al. (2004) synthesized novel derivatives of a similar compound with 3,4-dimethoxyphenyl groups. These compounds demonstrated fungicidal and insecticidal activities, suggesting potential applications in agriculture (Liu, Li, & Li, 2004).
Applications in Peptidomimetics and Biologically Active Compounds : Ferrini et al. (2015) explored the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are structurally similar to the compound . They demonstrated its utility in preparing collections of peptidomimetics and biologically active compounds, offering insights into its potential applications in drug discovery (Ferrini et al., 2015).
Anti-inflammatory Activity : Research by Labanauskas et al. (2001) on related triazole derivatives, including 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole, revealed anti-inflammatory properties. This suggests potential therapeutic applications of these compounds (Labanauskas et al., 2001).
Molecular Rearrangements and Synthesis : L'abbé et al. (1990) investigated the molecular rearrangements of 1,2,3-triazoles, providing insights into the chemical behavior and synthesis pathways of such compounds, which is crucial for understanding their potential applications (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).
Extraction of Acids : Research by Golubyatnikova et al. (2012) involved the extraction of acids using compounds similar to 1-(3,4-dimethoxyphenyl)-5-propyl-1H-1,2,3-triazole, highlighting its potential use in chemical separation processes (Golubyatnikova, Anpilogova, Khisamutdinov, & Murinov, 2012).
Mechanism of Action
Target of action
Compounds with similar structures often target enzymes or receptors in the body. For example, a compound with a similar structure, 3-(3,4-dimethoxyphenyl)propanoic acid, targets Aromatic-amino-acid aminotransferase .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-5-propyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-4-5-10-13(14(18)19)15-16-17(10)9-6-7-11(20-2)12(8-9)21-3/h6-8H,4-5H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFDHHFEFFTKRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC(=C(C=C2)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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